molecular formula C3H3N3O2 B043035 4-Nitro-1H-pyrazole CAS No. 2075-46-9

4-Nitro-1H-pyrazole

Cat. No. B043035
CAS RN: 2075-46-9
M. Wt: 113.08 g/mol
InChI Key: XORHNJQEWQGXCN-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a building block for the synthesis of various pharmaceutical compounds, including inhibitors, and therapeutic agents . It can be used for the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 Inhibitor, as a potentially viable treatment for Parkinson’s disease .


Synthesis Analysis

The synthesis of 4-Nitro-1H-pyrazole involves a radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials . Using N-bromosuccinimide as a radical initiator, C–N bond cleavage was achieved in yields up to 91% .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1H-pyrazole is represented by the formula C3H3N3O2 and has a molecular weight of 97.0754 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 4-Nitro-1H-pyrazole include a radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials . This reaction led to an important precursor, subsequently annulated and oxidized to an energetic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitro-1H-pyrazole include its molecular weight of 97.0754 . It is also known that pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

properties

IUPAC Name

4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-5-2-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORHNJQEWQGXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174827
Record name Pyrazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-pyrazole

CAS RN

2075-46-9
Record name 4-Nitropyrazole
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URL https://commonchemistry.cas.org/detail?cas_rn=2075-46-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-nitro-
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Record name Pyrazole, 4-nitro-
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Record name 4-Nitro-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: CMNP application triggers a complex cascade of events leading to abscission. While the exact mechanism remains partially unclear, research suggests CMNP acts as an uncoupler in mitochondria and chloroplasts, disrupting energy production (ATP). [] This energy depletion precedes an increase in phospholipase A2 (PLA2) and lipoxygenase (LOX) activity, leading to lipid signaling events implicated in abscission. [] Additionally, CMNP impacts the balance of plant hormones like auxin (IAA) and abscisic acid (ABA) in the abscission zone, further influencing the process. [, ] Ethylene also plays a role, with CMNP application increasing ethylene production in the fruit, particularly in the flavedo tissue. [, , ] This ethylene burst is believed to contribute to the activation of cell wall-modifying enzymes like cellulase and polygalacturonase, ultimately leading to fruit loosening and abscission. [, ]

A: While effective in inducing mature fruit abscission, CMNP generally causes minimal leaf abscission in citrus. [, , ] This selectivity is a significant advantage over other abscission agents like ethephon, which can cause substantial defoliation, especially at high temperatures. [, ]

A: Yes, temperature significantly affects CMNP's efficacy. Studies show that CMNP-induced fruit loosening and ethylene production are highly temperature-dependent. [] Its effectiveness increases with rising temperatures, with optimal activity observed at temperatures above 15.6°C. [, ]

ANone: The molecular formula is C3H3N3O2, and the molecular weight is 113.09 g/mol.

A: Yes, various spectroscopic techniques have been employed to characterize 4-nitro-1H-pyrazole and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] Single-crystal X-ray diffraction has also been used to confirm the structures of some derivatives. [, ]

A: Yes, computational studies suggest that pyrazole and its derivatives, including 4-nitro-1H-pyrazole, can catalyze the production of dihydrogen from ammonia borane and cyclotriborazane. [] This catalytic activity presents a potential avenue for utilizing these compounds in developing sustainable, metal-free hydrogen production methods.

A: Yes, density functional theory (DFT) calculations have been used to investigate the properties of 4-nitro-1H-pyrazole derivatives, particularly their potential as energetic materials. [, ] These studies have focused on predicting properties like density, detonation velocity, and detonation pressure.

A: The nitro group is a strong electron-withdrawing group that can significantly influence the compound's properties. In the context of energetic materials, the nitro group contributes to the high energy density and oxygen balance of polynitro pyrazoles. [] In other applications, the presence of the nitro group can impact the compound's reactivity, stability, and interactions with biological targets.

A: Studies indicate that CMNP is subject to removal by rain, particularly shortly after application. [] Up to 70% of the compound can be washed off within 8 hours of application. [] This susceptibility to rainfall highlights the importance of considering weather conditions when applying CMNP to maximize its efficacy.

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